Thermal Processing Window: Melting Point Centered Between Tetraphenyldisilane and Hexaphenyldisilane
Pentaphenyldisilane exhibits a melting point of 128–129 °C , which is 52–53 °C higher than that of 1,1,2,2-tetraphenyldisilane (76–83 °C) and approximately 230 °C lower than that of hexaphenyldisilane (358–360 °C) . This intermediate thermal behavior arises from the systematic increase in phase-transition temperature with phenyl-group count, as demonstrated across the homologous series [1].
| Evidence Dimension | Melting point (phase-transition temperature) |
|---|---|
| Target Compound Data | 128–129 °C |
| Comparator Or Baseline | 1,1,2,2-Tetraphenyldisilane: 76–83 °C; Hexaphenyldisilane: 358–360 °C |
| Quantified Difference | ΔTm = +52 °C vs. tetraphenyldisilane; ΔTm = −230 °C vs. hexaphenyldisilane |
| Conditions | Standard melting point determination (capillary method, literature consensus) |
Why This Matters
The 128–129 °C melting point enables thermal evaporation for OLED device fabrication at moderate source temperatures, avoiding the decomposition risk associated with heating hexaphenyldisilane to >350 °C while providing superior film morphology compared to the near-room-temperature tetraphenyldisilane.
- [1] Imae, I.; Kawakami, Y. Modification of thermal property and LUMO level of disilane by phenyl-substitution. Sci. Technol. Adv. Mater. 2005, 6 (5), 443–448. DOI: 10.1016/j.stam.2005.04.003 View Source
